molecular formula C10H8Cl3NS B2576439 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride CAS No. 1533868-34-6

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride

Cat. No. B2576439
CAS RN: 1533868-34-6
M. Wt: 280.59
InChI Key: SRJHRJJKQVXXCR-UHFFFAOYSA-N
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Description

Chemical compounds with a thiazole ring, like the one in your compound, are widely used in medicinal chemistry due to their diverse biological activities . The chloromethyl and chlorophenyl groups could potentially make this compound reactive and useful in various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or similar method, followed by the introduction of the chloromethyl and chlorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a chloromethyl group (CH2Cl) and a chlorophenyl group (a phenyl ring with a chlorine atom) attached .


Chemical Reactions Analysis

The chloromethyl and chlorophenyl groups could potentially participate in various chemical reactions. For example, the chlorine atoms might be substituted in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, compounds with a thiazole ring often have aromatic properties .

Scientific Research Applications

Corrosion Inhibition

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride and its derivatives have been extensively studied for their corrosion inhibition properties. For instance, thiazole derivatives have shown significant potential as corrosion inhibitors for metals in acidic environments. A study on 2,5-disubstituted 1,3,4-thiadiazoles, a class related to the thiazole family, revealed their effectiveness in protecting mild steel from corrosion in 1 M HCl solution, indicating a potential application for this compound in similar contexts (Bentiss et al., 2007).

Quantum Chemical Analysis

Quantum chemical and molecular dynamics simulation studies have been employed to predict the corrosion inhibition performances of thiazole derivatives. These studies help in understanding the electronic properties of the molecules, such as the highest occupied molecular orbital energy (E_HOMO) and the lowest unoccupied molecular orbital energy (E_LUMO), which are crucial for assessing their reactivity and interaction with metal surfaces. Such analyses could be applicable to this compound, providing insights into its potential as a corrosion inhibitor (Kaya et al., 2016).

Antimicrobial Applications

Thiazole derivatives have also been explored for their antimicrobial properties. A study on the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its formazans demonstrated moderate antimicrobial activity against several bacterial and fungal strains, suggesting potential health and sanitary applications for this compound and its related compounds (Sah et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on the properties of the compound .

Future Directions

The future directions for this compound would depend on its applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS.ClH/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJHRJJKQVXXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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